molecular formula C14H19NO2 B1278603 tert-Butyl cinnamylcarbamate CAS No. 216959-50-1

tert-Butyl cinnamylcarbamate

Cat. No. B1278603
CAS RN: 216959-50-1
M. Wt: 233.31 g/mol
InChI Key: PMEHNJIKBMQEPP-JXMROGBWSA-N
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Description

Tert-Butyl cinnamylcarbamate (TBCC) is an organic compound that is used in a variety of scientific applications. It is a compound of cinnamylcarbamate, a derivative of cinnamic acid, and tert-butyl alcohol. TBCC is used as a catalyst, a reagent, and a ligand in organic synthesis and in the production of pharmaceuticals, agrochemicals, and other products. It is also used in the manufacture of inorganic compounds, such as titanium dioxide. TBCC is a versatile compound that has a wide range of uses in the laboratory.

Scientific Research Applications

Synthesis and Ring Openings of Cinnamate-derived Aziridines

Research by Armstrong and Ferguson (2012) highlights the use of tert-butyl cinnamates in the aziridination process. These compounds undergo aziridination with high trans-selectivity, making them versatile synthetic building blocks. The resulting aziridines exhibit selective ring-opening reactions with various nucleophiles, demonstrating their utility in organic synthesis (Armstrong & Ferguson, 2012).

Thin Films with Densely, Regularly Packed Nanochannels

Liu et al. (1999) explored the use of a poly(tert-butyl acrylate)-block-poly(2-cinnamoylethyl methacrylate) compound in creating thin films with nanochannels. This research demonstrated the versatility of these compounds in nanotechnology, particularly in creating structures with varied permeability and potential applications in templating for nanostructure formation (Liu et al., 1999).

Synthesis and Crystal Structure Analysis

A study by Mestehdi et al. (2022) involved synthesizing tert-butyl acetylcarbamate through a green method. The research focused on crystal packing and Hirshfeld surface analysis, highlighting the compound's structural properties and potential applications in material science (Mestehdi et al., 2022).

Evaluation of tert‐Butyl Isosteres in Medicinal Chemistry

Westphal et al. (2015) evaluated the tert‐butyl group, common in medicinal chemistry, and its effects on the properties of bioactive compounds. This research provides insights into the impact of tert-butyl groups on drug properties, highlighting their role in the drug discovery process (Westphal et al., 2015).

Preparation of Secondary Amines and Orthogonally Protected Spermidine

Grehn and Ragnarsson (2002) designed a novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, for the synthesis of secondary aliphatic amines. This research exemplifies the use of tert-butyl carbamates in stepwise synthetic processes, useful in organic chemistry and pharmaceutical research (Grehn & Ragnarsson, 2002).

Safety and Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor that causes skin irritation. It is harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not get it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

Tert-Butyl cinnamylcarbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules through its carbamate functional group. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in biochemical environments. The interactions of this compound with enzymes such as proteases and esterases are of particular interest, as these enzymes can catalyze the hydrolysis of the carbamate group, leading to the release of the active amine .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby altering gene expression and metabolic flux. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and muscle function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis by esterases, leading to the formation of cinnamyl alcohol and tert-butylamine. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in certain cellular compartments . This distribution pattern affects the compound’s localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHNJIKBMQEPP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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